molecular formula C17H17ClO5 B14483994 Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester CAS No. 63914-73-8

Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester

Cat. No.: B14483994
CAS No.: 63914-73-8
M. Wt: 336.8 g/mol
InChI Key: FIXRPAXXHCTKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester is a chemical compound with the CAS number 63914-73-8. This compound is known for its unique structure, which includes both chlorophenoxy and phenoxypropyl ester groups. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester typically involves the esterification of acetic acid with (2-chlorophenoxy)-2-hydroxy-3-phenoxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (2-chlorophen

Properties

CAS No.

63914-73-8

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C17H17ClO5/c18-15-8-4-5-9-16(15)22-12-17(20)23-11-13(19)10-21-14-6-2-1-3-7-14/h1-9,13,19H,10-12H2

InChI Key

FIXRPAXXHCTKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(COC(=O)COC2=CC=CC=C2Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.